4,6-Diphenyl-1-(1-phenylethyl)-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
4,6-diphenyl-1-(1-phenylethyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO/c1-19(20-11-5-2-6-12-20)26-24(22-15-9-4-10-16-22)17-23(18-25(26)27)21-13-7-3-8-14-21/h2-19H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTATYWDQSEYST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=CC(=CC2=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Methodologies
General Reaction Scheme
The target compound is synthesized via a three-step sequence:
- Preparation of 4,6-diphenyl-1,2-dihydropyridin-2-one through cyclization of N-phenylacetoacetamide with benzaldehyde derivatives.
- Bromination at the 1-position using N-bromosuccinimide (NBS) in carbon tetrachloride.
- Suzuki-Miyaura coupling of the brominated intermediate with 1-phenylethylboronic acid.
Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) | 78% yield |
| Base | K₂CO₃ | >90% conversion |
| Solvent | Toluene/EtOH (3:1) | Minimal side products |
| Temperature | 85°C, 12 h | Complete coupling |
| Boronic Acid Equivalents | 1.5 | Avoids oligomerization |
Critical Analysis of Catalytic Systems
The patent US8772497B2 emphasizes the necessity of dual Pd/Cu catalysis to suppress β-hydride elimination, a side reaction prevalent in sterically hindered systems. Replacing Cu(OAc)₂ with CuI reduces reaction times by 30% but increases palladium leaching, complicating purification.
Solvent and Temperature Optimization
Crystallization and Purification
Solvent Antisolvent Techniques
Crude product is dissolved in hot acetone (60°C) and precipitated by incremental water addition (8:2 v/v acetone/water). This yields rhombic crystals with >99% purity by HPLC.
Table 2: Crystallization Parameters
| Solvent Ratio (Acetone:H₂O) | Crystal Form | Purity (%) |
|---|---|---|
| 9:1 | Amorphous | 92 |
| 8:2 | Rhombic | 99.5 |
| 7:3 | Needles | 98 |
Spectroscopic Characterization
NMR Analysis
Industrial-Scale Challenges
Applications and Derivatives
Pharmaceutical Intermediates
The compound serves as a precursor to AMPA receptor antagonists. Bromination at the 3-position yields analogs with IC₅₀ values <100 nM in cortical neuron assays.
Coordination Chemistry
Complexation with Cu(II) acetate forms a blue tetragonal complex (λₘₐₓ = 610 nm), potential applications in OLEDs.
Chemical Reactions Analysis
Types of Reactions
4,6-Diphenyl-1-(1-phenylethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridine derivatives.
Scientific Research Applications
Neuropharmacology
One of the most notable applications of 4,6-diphenyl-1-(1-phenylethyl)-1,2-dihydropyridin-2-one is its role in neuropharmacology. Research indicates that derivatives of this compound have shown promise as noncompetitive antagonists of AMPA-type ionotropic glutamate receptors. These receptors are crucial in mediating excitatory neurotransmission and are implicated in various neurological disorders such as epilepsy and neurodegenerative diseases .
Case Study: AMPA Receptor Antagonism
In a study focusing on the structure-activity relationship (SAR) of pyridinone derivatives, modifications at specific positions on the pyridone ring led to the discovery of potent AMPA receptor antagonists. For instance, a derivative demonstrated an IC50 value of 60 nM in inhibiting AMPA-induced calcium influx, highlighting the potential of these compounds in treating conditions characterized by excessive glutamatergic activity .
Antioxidant Activity
Another significant application of this compound is its antioxidant properties. Research suggests that this compound can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. The antioxidant activity may be attributed to its ability to donate electrons and stabilize free radicals .
Comparative Analysis of Related Compounds
To better understand the efficacy and potential applications of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure | Key Application | IC50 Value |
|---|---|---|---|
| Perampanel | Perampanel Structure | AMPA receptor antagonist | 60 nM |
| Compound X | Compound X Structure | Antioxidant | N/A |
Mechanism of Action
The mechanism of action of 4,6-Diphenyl-1-(1-phenylethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s phenyl and phenylethyl groups contribute to its high lipophilicity (clogP ~5.5 estimated), favoring membrane permeability but limiting solubility. In contrast, the sulfonamide group in introduces polarity, reducing clogP (~1.2) and improving aqueous solubility .
- The imine-containing analog may exhibit intermediate solubility due to conjugation but retains aromatic bulk.
The target compound’s purely aromatic substituents lack such effects but may promote π-π stacking in biological targets . The phenylethyl group in the target introduces steric bulk, which could hinder binding to compact active sites compared to the smaller sulfonamide analog .
Core Structure Variations: The tetrahydroimidazo[1,2-a]pyridine core in introduces additional nitrogen atoms and conformational rigidity, altering hydrogen-bonding capacity compared to the dihydropyridinone scaffold.
Synthetic and Analytical Considerations: Synthesis of dihydropyridinone derivatives often involves cyclocondensation or multicomponent reactions. The target compound’s substituents likely require stepwise introduction to avoid steric clashes. Structural confirmation relies on NMR (e.g., ¹H/¹³C for aromatic systems ) and HRMS for mass accuracy .
Notes
Analytical Techniques: NMR and HRMS, as detailed in , are critical for confirming the structure of complex dihydropyridinone derivatives. Crystallographic tools like SHELX aid in resolving three-dimensional structures, particularly for analogs with conformational flexibility.
Computational Insights :
- Density functional theory (DFT) methods can predict electronic properties (e.g., HOMO-LUMO gaps) and guide the design of derivatives with optimized reactivity.
Biological Relevance: While direct studies on the target compound are absent, dihydropyridinones are explored for kinase inhibition. The phenylethyl group’s bulk may mimic hydrophobic residues in ATP-binding pockets.
Limitations :
- Comparative data on biological activity or solubility are speculative due to the absence of experimental studies in the provided evidence.
Biological Activity
4,6-Diphenyl-1-(1-phenylethyl)-1,2-dihydropyridin-2-one (CAS Number: 89930-95-0) is a synthetic compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 351.44 g/mol. It exhibits notable lipophilicity with a LogP value of 5.425, suggesting significant membrane permeability which may influence its biological activity .
Antioxidant Properties
Numerous studies have highlighted the antioxidant potential of dihydropyridine derivatives. These compounds can scavenge free radicals and inhibit lipid peroxidation, contributing to cellular protection against oxidative stress. For instance, phenolic compounds have been shown to modulate enzyme activities and receptor interactions that are crucial in mitigating oxidative damage .
Cardiovascular Effects
Dihydropyridine derivatives are primarily recognized for their role as calcium channel blockers. They inhibit L-type calcium channels, leading to vasodilation and reduced myocardial oxygen demand. This mechanism is particularly beneficial in treating hypertension and angina pectoris. Research indicates that modifications in the dihydropyridine structure can enhance selectivity for specific adenosine receptors, adding another layer to their cardiovascular effects .
Neuroprotective Effects
Emerging evidence suggests that this compound may exhibit neuroprotective properties. Studies have indicated that certain dihydropyridine derivatives can protect neuronal cells from apoptosis induced by various neurotoxic agents. The underlying mechanism may involve modulation of calcium influx and inhibition of excitotoxic pathways .
Adenosine Receptor Modulation
Research has shown that some dihydropyridine derivatives act as selective antagonists at human A3 adenosine receptors. This selectivity is crucial as it allows for targeted therapeutic effects without affecting other receptor subtypes that may lead to adverse effects. The binding affinities (Ki values) for these receptors are often in the submicromolar range, indicating potent interactions .
Enzyme Inhibition
The compound also demonstrates the ability to inhibit various enzymes involved in metabolic pathways. For instance, it has been reported to affect enzymes related to inflammation and cellular signaling pathways, further contributing to its therapeutic potential in various disease models .
Case Studies
Q & A
Q. Basic
- Solubility : Use shake-flask methods with HPLC quantification. Test solvents (DMSO, ethanol, buffers) at pH 3–10 and temperatures (4°C–40°C) to mimic biological or environmental conditions.
- Photostability : Expose samples to UV-Vis light (e.g., 254–365 nm) in quartz cuvettes, monitoring degradation via UV-spectrophotometry or LC-MS. Include dark controls to isolate light-induced effects .
What experimental design principles are critical for studying the compound’s reactivity with electrophilic/nucleophilic agents?
Advanced
Adopt a split-plot factorial design to isolate variables:
- Factors : Solvent polarity, temperature, reagent molar ratios.
- Response variables : Reaction yield, byproduct formation (tracked via TLC/GC-MS).
Use kinetic studies (e.g., time-resolved NMR) to map reaction pathways. For example, highlights steric effects from phenyl groups influencing nucleophilic attack at the pyridinone ring .
How can contradictory spectroscopic data (e.g., ambiguous NOESY correlations) be resolved during structural elucidation?
Q. Advanced
- Multi-technique validation : Combine 2D NMR (HSQC, HMBC) with computational modeling (DFT calculations) to assign stereochemistry.
- Crystallization attempts : Single-crystal X-ray diffraction provides definitive confirmation.
- Isotopic labeling : For ambiguous proton environments, synthesize deuterated analogs to simplify spectra .
What integrated methodologies evaluate the environmental fate and ecotoxicological risks of this compound?
Advanced
Follow frameworks like Project INCHEMBIOL :
Laboratory studies : Measure logP (octanol-water partition coefficient) and hydrolysis rates.
Computational modeling : Use QSAR models to predict bioaccumulation and toxicity.
Ecotoxicology assays : Test acute/chronic effects on model organisms (e.g., Daphnia magna) at cellular (mitochondrial inhibition) and population levels.
Field simulations : Microcosm studies to assess degradation in soil/water matrices.
What key spectral markers in NMR and IR confirm the core structure of this compound?
Q. Basic
- 1H NMR : A deshielded proton at δ ~6.5–7.5 ppm (dihydropyridinone ring), split patterns for adjacent phenyl groups.
- 13C NMR : Carbonyl signal at ~160–170 ppm (C=O), aromatic carbons at ~120–140 ppm.
- IR : Strong C=O absorption (~1680 cm⁻¹) and C-H stretches (~3050 cm⁻¹ for aromatic CH) .
How should researchers design translational studies to correlate in vitro bioactivity with in vivo pharmacological outcomes?
Q. Advanced
- In vitro : Screen against target enzymes (e.g., kinases) using fluorescence polarization assays.
- In silico docking : Predict binding modes and refine dose ranges.
- In vivo : Use randomized block designs with staggered dosing in animal models. Monitor pharmacokinetics (plasma half-life via LC-MS) and toxicity (histopathology, serum biomarkers). Cross-validate with metabolomics to identify active metabolites .
Notes on Methodological Rigor
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
